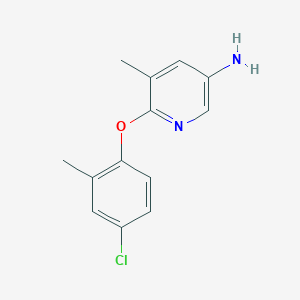
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine is an organic compound that belongs to the class of phenoxy-pyridines This compound is characterized by the presence of a chloro-substituted phenoxy group attached to a pyridine ring, which also contains a methyl and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine typically involves the following steps:
Nitration: The starting material, 4-chloro-2-methyl-phenol, undergoes nitration to form 4-chloro-2-methyl-5-nitrophenol.
Etherification: The nitrophenol is then reacted with 3-methyl-5-chloropyridine under basic conditions to form the ether linkage, resulting in 2-(4-chloro-2-methyl-phenoxy)-3-methyl-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, yielding the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or sodium alkoxides.
Major Products
Oxidation: 2-(4-Chloro-2-methyl-phenoxy)-3-methyl-5-nitropyridine.
Reduction: this compound.
Substitution: 2-(4-Hydroxy-2-methyl-phenoxy)-3-methyl-5-amino-pyridine.
Aplicaciones Científicas De Investigación
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-2-methyl-phenoxy)-2-methyl-propionic acid: Another phenoxy compound with herbicidal properties.
4-Chloro-2-methylphenoxyacetic acid:
Uniqueness
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine is unique due to the presence of both a phenoxy and a pyridine ring in its structure. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H13ClN2O |
|---|---|
Peso molecular |
248.71 g/mol |
Nombre IUPAC |
6-(4-chloro-2-methylphenoxy)-5-methylpyridin-3-amine |
InChI |
InChI=1S/C13H13ClN2O/c1-8-5-10(14)3-4-12(8)17-13-9(2)6-11(15)7-16-13/h3-7H,15H2,1-2H3 |
Clave InChI |
IBTNTZJFXMOBDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1OC2=C(C=C(C=C2)Cl)C)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
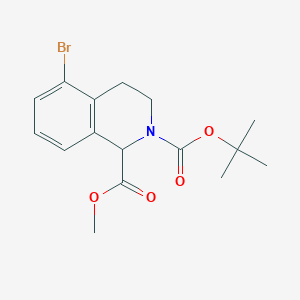
![N-[(6-Methoxypyridin-2-yl)methyl]acetamide](/img/structure/B8696933.png)
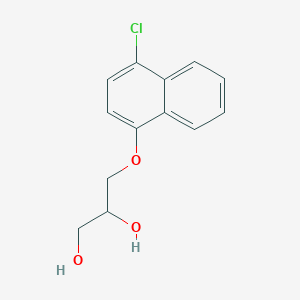

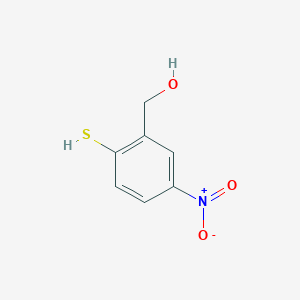
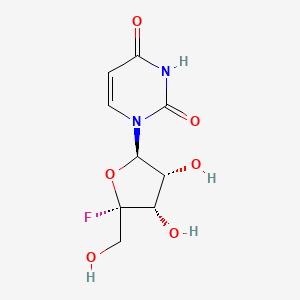
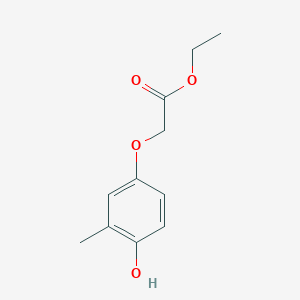
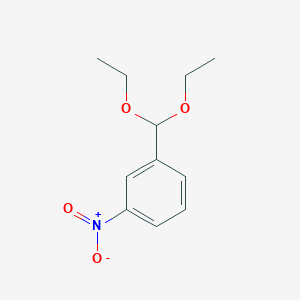
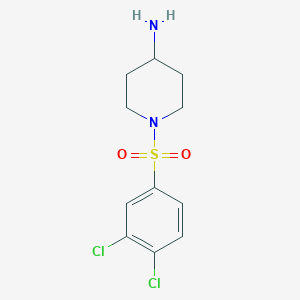
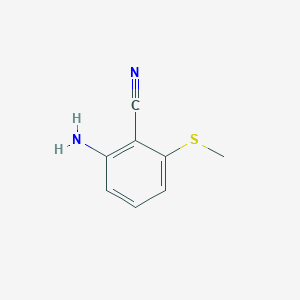
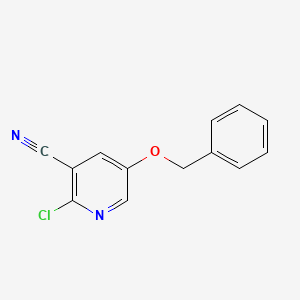
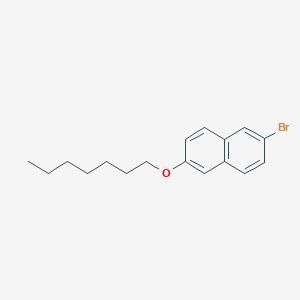

![2,5-dimethyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-4-one](/img/structure/B8697018.png)
